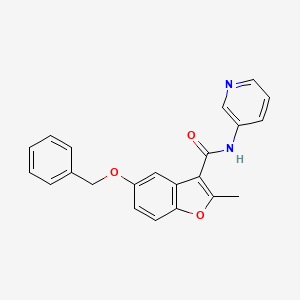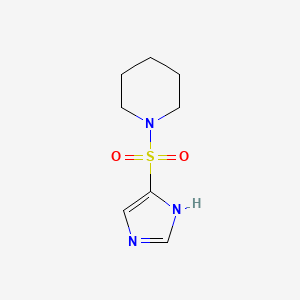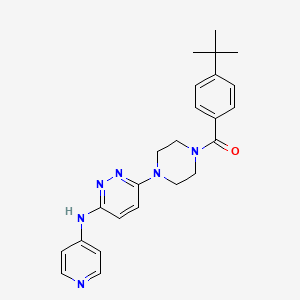![molecular formula C18H15N3O3S B2454992 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 303092-88-8](/img/structure/B2454992.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a chemical compound with the linear formula C18H15N3O3 . It is part of a class of compounds known as benzenesulfonamides . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is 353.403 . The compound has a linear formula of C18H15N3O3 .Physical And Chemical Properties Analysis
“N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a solid . The compound has a linear formula of C18H15N3O3 and a molecular weight of 353.403 .Scientific Research Applications
Structure-Function Relationship in Colorectal Tumor Cells
Thiazolides, including derivatives related to N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, have been studied for their apoptosis-inducing capabilities in colorectal tumor cells. These compounds interact with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is frequently overexpressed in various tumors, including colon carcinomas. The interaction with GSTP1 is crucial for thiazolide-induced apoptosis, highlighting the importance of the molecular structures of thiazolides in engaging with biological targets to induce cell death in cancer cells (Brockmann et al., 2014).
Anticonvulsant Activity
Research has also delved into the anticonvulsant properties of thiazole derivatives. In a study focused on the development of quality control methods for anticonvulsants, derivatives of 1,3,4-thiadiazole, a structural component related to the core structure of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, demonstrated high anticonvulsive activity. This research underscores the potential of thiazole derivatives in contributing to the development of new anticonvulsant medications (Sych et al., 2018).
Antimicrobial and Antitubercular Agents
A variety of thiazolidinone derivatives, including those structurally similar to N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These compounds exhibit promising activity against selected bacteria, fungi, and Mycobacterium tuberculosis, indicating the potential of such molecules in addressing infectious diseases (Samadhiya et al., 2014).
Anti-Leishmanial Activity
Thiadiazol-amines, closely related to N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, have been synthesized and tested for their anti-leishmanial activity, showing significant efficacy against the promastigote form of Leishmania major. This research highlights the potential of thiazole derivatives in developing treatments for leishmaniasis, a disease caused by the parasite Leishmania (Tahghighi et al., 2012).
Mechanism of Action
While the specific mechanism of action for “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is not available, it’s worth noting that 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Safety and Hazards
properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-5-7-13(8-6-12)9-16-11-19-18(25-16)20-17(22)14-3-2-4-15(10-14)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOMTLAJLXGQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)

![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)
triazin-4-one](/img/structure/B2454923.png)
![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e](/img/structure/B2454925.png)


![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)